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Compound of Interest

Compound Name:
[1-(2-Aminophenyl)piperidin-4-

yl]methanol

CAS No.: 402924-76-9

Cat. No.: B1521705

Get Quote

CAS Number: 402924-76-9 Formula: C₁₂H₁₈N₂O Molecular Weight: 206.29 g/mol Primary

Application: Privileged scaffold for kinase inhibitors (e.g., ALK, ROS1) and GPCR ligands.

Executive Summary & Retrosynthetic Analysis
The synthesis of [1-(2-Aminophenyl)piperidin-4-yl]methanol is a critical workflow in

medicinal chemistry, particularly for fragment-based drug discovery targeting the ATP-binding

pocket of kinases. The molecule features a piperidine core substituted at the N1 position with

an ortho-aniline moiety and at the C4 position with a hydroxymethyl group.

From a retrosynthetic perspective, the most robust disconnection occurs at the C(aryl)-

N(piperidine) bond. This reveals two primary forward pathways:

Pathway A (SNAr): Nucleophilic aromatic substitution using an activated ortho-

halonitrobenzene, followed by nitro reduction. This is the preferred industrial route due to

cost-efficiency and scalability.
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Pathway B (Buchwald-Hartwig): Palladium-catalyzed cross-coupling. This is a strategic

alternative when the aryl partner lacks sufficient activation (i.e., no electron-withdrawing

groups) or contains sensitive functionalities incompatible with SNAr conditions.

Retrosynthesis Visualization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 1: Retrosynthetic tree showing the primary SNAr route (solid lines) and the alternative

catalytic route (dashed).

Pathway A: SNAr Coupling & Nitro Reduction
(Standard Protocol)
This pathway relies on the high reactivity of 1-fluoro-2-nitrobenzene towards secondary

amines. The ortho-nitro group provides the necessary electron-withdrawing effect to stabilize

the Meisenheimer complex intermediate.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 4-Piperidinemethanol + 1-Fluoro-2-nitrobenzene + Base → [1-(2-

Nitrophenyl)piperidin-4-yl]methanol

Reagents & Materials:
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Substrate: 4-Piperidinemethanol (1.0 equiv)

Electrophile: 1-Fluoro-2-nitrobenzene (1.05 equiv)

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Temperature: 80–100°C

Step-by-Step Protocol:

Preparation: Charge a reaction vessel with 4-piperidinemethanol and anhydrous K₂CO₃ in

DMF (concentration ~0.5 M).

Addition: Add 1-fluoro-2-nitrobenzene dropwise at room temperature. Note: Exothermic

reaction potential.[2]

Heating: Heat the mixture to 90°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane

1:1) or LC-MS.[2] The product typically appears as a bright yellow/orange spot (nitroaniline

derivative).

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction

volume).

Isolation: The product often precipitates as a yellow solid. Filter and wash with water. If oil

forms, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.[1]

Purification: Recrystallization from Ethanol/Water or flash chromatography (0-5% MeOH in

DCM).

Mechanism Insight: The reaction proceeds via an addition-elimination mechanism. The

piperidine nitrogen attacks the ipso-carbon of the fluorobenzene. The leaving group ability of

Fluorine is superior to Chlorine in SNAr reactions due to the high electronegativity of F, which

stabilizes the transition state leading to the Meisenheimer complex.

Phase 2: Nitro Group Reduction
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Reaction: [1-(2-Nitrophenyl)piperidin-4-yl]methanol + H₂/Catalyst → Target Amine

Reagents:

Catalyst: 10% Pd/C (5-10 wt% loading)

Hydrogen Source: H₂ gas (balloon or 1-3 bar) or Ammonium Formate (transfer

hydrogenation)

Solvent: Methanol or Ethanol[1]

Step-by-Step Protocol:

Dissolution: Dissolve the nitro-intermediate from Phase 1 in Methanol (0.1 M).

Inerting: Purge the vessel with Nitrogen to remove oxygen (critical to prevent catalyst

ignition).

Catalyst Addition: Carefully add 10% Pd/C. Safety: Pd/C is pyrophoric when dry.

Hydrogenation: Introduce H₂ atmosphere.[1] Stir vigorously at room temperature for 2–12

hours.

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

Methanol.[3]

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Final Purification: The free base is often an oil or low-melting solid. It can be converted to the

HCl salt (using 4M HCl in Dioxane) for better stability and crystallinity.

Pathway A Workflow Diagram
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Figure 2: Sequential workflow for the SNAr-Reduction pathway.

Pathway B: Buchwald-Hartwig Amination
(Alternative)
This pathway is employed when the SNAr route fails (e.g., if the aryl ring has electron-donating

substituents that deactivate it toward SNAr).

Reaction: 4-Piperidinemethanol + 2-Bromoaniline (protected) → Target

Critical Considerations:

Chemoselectivity: The free hydroxyl group on the piperidine can compete with the amine for

coupling (C-O vs C-N bond formation). However, primary/secondary amines are generally

much more reactive than primary alcohols in Pd-coupling.

Catalyst System: A generation-3 Buchwald precatalyst (e.g., XPhos Pd G3) or

Pd(OAc)₂/BINAP is recommended.

Protocol Summary:

Mix: Aryl halide (1.0 eq), Amine (1.2 eq), NaOtBu (1.5 eq) or Cs₂CO₃ (2.0 eq).

Catalyst: Add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%) or Xantphos.
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Conditions: Toluene or Dioxane, 100°C, sealed tube, inert atmosphere (Ar/N₂).

Note: If using 2-bromoaniline directly, the aniline NH₂ might interfere. It is often better to

couple 2-bromonitrobenzene via Buchwald conditions (if SNAr fails) and then reduce, or use

a protected 2-bromoaniline.

Critical Process Parameters (CPPs) &
Troubleshooting

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Troubleshooting Guide:

Issue: Incomplete SNAr reaction.

Fix: Switch leaving group from Fluoro- to Chloro- (slower) or Bromo- (if using Pd

catalysis). Ensure anhydrous conditions if using weak bases.

Issue: Over-reduction during hydrogenation.

Fix: Use Fe/NH₄Cl or SnCl₂ (chemical reduction) instead of catalytic hydrogenation to

preserve the aromatic ring integrity if side reactions occur.

Safety & Regulatory (E-E-A-T)
1-Fluoro-2-nitrobenzene: Highly toxic and a skin sensitizer. It causes methemoglobinemia.

Handle in a fume hood with double gloving (Nitrile).
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Nitro Intermediates: Potentially energetic. Do not heat dry residues to high temperatures.

Palladium on Carbon: Pyrophoric. Keep wet with water or solvent at all times. Filter under

inert gas blanket if possible.

Waste Disposal: Aqueous layers from SNAr contain fluoride ions; dispose of according to

halogenated waste protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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